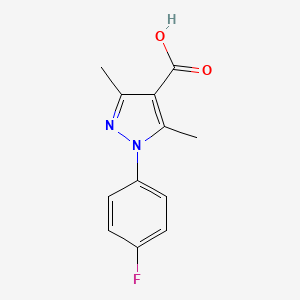

![molecular formula C10H7FN2O3S B1300761 [5-(4-フルオロフェニル)-[1,3,4]オキサジアゾール-2-イルスルファニル]酢酸 CAS No. 485334-65-4](/img/structure/B1300761.png)

[5-(4-フルオロフェニル)-[1,3,4]オキサジアゾール-2-イルスルファニル]酢酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid (FPA) is an organic compound that is widely used in scientific research due to its unique properties. FPA is an intermediate in the synthesis of a variety of compounds and is used in a variety of applications, including drug design and development, organic synthesis, and biochemistry. FPA has been used in numerous scientific studies and is known to have a wide range of biochemical and physiological effects.

科学的研究の応用

抗がん剤

[5-(4-フルオロフェニル)-[1,3,4]オキサジアゾール-2-イルスルファニル]酢酸: は、抗がん剤として有望であることが示されています。 特にオキサジアゾール部分は、さまざまな癌細胞株に対する有効性が評価されています。 例えば、オキサジアゾールコアを持つ化合物は、MCF-7細胞株とKB細胞株に対して阻害活性を示し、IC50値は中等度の効力を示しています 。 これは、標的がん治療薬の開発における潜在的な用途を示唆しています。

抗糖尿病活性

オキサジアゾール誘導体は、抗糖尿病特性についても研究されています。 これらの化合物の構造配置により、糖尿病管理に関連する生物学的標的との相互作用が可能になります。 研究によると、これらの化合物は血糖値の調節に役割を果たす可能性があり、抗糖尿病薬開発の対象となっています .

将来の方向性

The future directions for research on “[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid” could include further investigation into its biological activities, such as its antimicrobial potential . Additionally, further studies could be conducted to elucidate its mechanism of action and to explore its potential applications in various fields.

生化学分析

Biochemical Properties

[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can alter the biochemical pathways within cells. For instance, it has been observed to interact with cytochrome P450 oxidases, which are crucial for the metabolism of xenobiotics . This interaction can lead to the modification of the chemical structure of xenobiotics, thereby influencing their detoxification and elimination from the body.

Cellular Effects

The effects of [5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to impact the Warburg effect in cancer cells, where it alters the energy generation process from aerobic glycolysis to oxidative phosphorylation . This shift can lead to changes in cell proliferation and survival, making it a potential candidate for cancer therapy.

Molecular Mechanism

At the molecular level, [5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s interaction with cytochrome P450 oxidases, for example, can result in the inhibition of these enzymes, thereby affecting the metabolism of various substrates . This inhibition can lead to an accumulation of certain metabolites, which can have downstream effects on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of [5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as enzyme inhibition and metabolic disturbances . Threshold effects have been noted, where a specific dosage is required to elicit a significant biological response. Toxicity studies have also highlighted the importance of dosage in determining the compound’s safety and efficacy.

Metabolic Pathways

[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases and glutathione S-transferases, which are crucial for the metabolism of xenobiotics . These interactions can influence metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells. The compound’s role in these pathways highlights its potential as a modulator of metabolic processes.

Transport and Distribution

The transport and distribution of [5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. The distribution of the compound within tissues can also affect its overall biological effects.

Subcellular Localization

The subcellular localization of [5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O3S/c11-7-3-1-6(2-4-7)9-12-13-10(16-9)17-5-8(14)15/h1-4H,5H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAAWEVGYSBOCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)SCC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{(Z)-[3-(2-chloro-6-fluorobenzyl)-2,4-dihydroxyphenyl]methylidene}(methyl)ammoniumolate](/img/structure/B1300697.png)

![3-[(4-fluorophenyl)methoxy]-N-[(4-methylphenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1300706.png)

![3-[(4-fluorobenzyl)oxy]-N'-[(E)-(3-methyl-2-thienyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B1300707.png)

![3-[(4-fluorobenzyl)oxy]-N'-[(E)-4-pyridinylmethylidene]-2-thiophenecarbohydrazide](/img/structure/B1300708.png)

![2-oxo-1-[(E)-3-phenyl-2-propenyl]-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1300720.png)